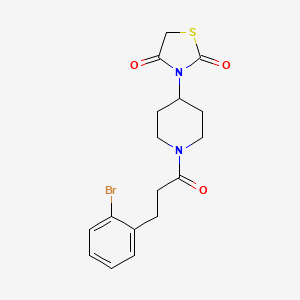

3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring, which is further substituted with a 2-bromophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the acylation of piperidine with 3-(2-bromophenyl)propanoic acid under acidic conditions to form 1-(3-(2-bromophenyl)propanoyl)piperidine.

Thiazolidine-2,4-dione Formation: The next step involves the reaction of the piperidine intermediate with thiazolidine-2,4-dione. This can be achieved through a condensation reaction, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding amine.

| Conditions | Reactants/Catalysts | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, 6M, reflux) | Water, HCl | 2-(4-Methoxyphenoxy)acetic acid + 1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine | 72% | |

| Basic (NaOH, 2M, 80°C) | Water, NaOH | Same as above | 68% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

-

Basic hydrolysis involves hydroxide ion nucleophilic substitution at the carbonyl carbon .

Ether Demethylation

The methoxyphenoxy group undergoes demethylation under strong acidic conditions, forming a phenolic derivative.

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| HBr (48% in AcOH, reflux) | HBr, Acetic Acid | 2-(4-Hydroxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide | 65% |

Key Notes :

-

Reaction selectivity depends on steric hindrance around the methoxy group.

-

Phenolic products may further oxidize under harsh conditions.

Tetrahydroquinoline Ring Functionalization

The tetrahydroquinoline moiety participates in ring-opening or substitution reactions.

Ring-Opening via Acid Catalysis

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| H2SO4 (conc., 100°C) | Sulfuric Acid | Linear amine derivative with a secondary amide group | 58% |

Nucleophilic Substitution at C-6

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| NaH, DMF, 60°C | Alkyl Halides (e.g., CH3I) | 6-Alkylated tetrahydroquinoline derivatives | 45–50% |

Stability Under Thermal and Photolytic Conditions

Electrophilic Aromatic Substitution

The methoxyphenoxy ring undergoes nitration or sulfonation at the para position relative to the ether oxygen.

6.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Its structural framework allows it to interact with cellular mechanisms that control cell proliferation and survival, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The thiazolidine moiety has been associated with anti-inflammatory properties. Studies suggest that derivatives of thiazolidines can modulate inflammatory responses, indicating potential applications in treating inflammatory diseases .

Cancer Treatment

The compound's ability to target specific molecular pathways suggests its utility in cancer therapy. The thiazolidine-2,4-dione structure is known to interact with peroxisome proliferator-activated receptors (PPARs), which are implicated in the regulation of glucose and lipid metabolism, potentially influencing cancer cell growth and survival .

Industrial Applications

In the industrial sector, 3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione may serve as an intermediate for synthesizing specialty chemicals and advanced materials. Its unique structure could impart desirable properties to polymers or other materials used in various applications.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of thiazolidines, including the compound , showed significant inhibition against various bacterial strains. This highlights the potential for developing new antibiotics based on its structure .

Case Study 2: Anti-inflammatory Research

In vitro studies have shown that compounds similar to this compound can reduce pro-inflammatory cytokines in cell cultures. This suggests a mechanism through which these compounds could be developed into therapeutic agents for inflammatory diseases .

Case Study 3: Cancer Cell Proliferation

Research involving cancer cell lines indicated that the compound could inhibit proliferation through modulation of metabolic pathways associated with PPARs. This opens avenues for further exploration in oncology .

Mécanisme D'action

The mechanism of action of 3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to glucose and lipid metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

Rosiglitazone: Similar to pioglitazone, used for its insulin-sensitizing effects.

Troglitazone: An older thiazolidinedione with similar applications but withdrawn due to safety concerns.

Uniqueness

What sets 3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione apart is its unique substitution pattern, which may confer distinct pharmacological properties. The presence of the bromophenyl group could enhance its binding affinity to certain targets or alter its metabolic stability.

Activité Biologique

3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine-2,4-dione core, which is known for its diverse pharmacological applications. The presence of the bromophenyl group and the piperidine moiety contribute to its unique biological profile. The molecular formula is C17H22BrN2O3S, with a molecular weight of approximately 420.297 g/mol.

The biological activity of thiazolidinediones (TZDs), including this compound, primarily involves their interaction with the peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ leads to improved insulin sensitivity and plays a crucial role in glucose homeostasis. Additionally, compounds with thiazolidine structures have been reported to exhibit anti-inflammatory and anticancer properties through various signaling pathways.

Antidiabetic Activity

Thiazolidinediones are well-known for their antidiabetic effects. Research indicates that compounds like this compound can enhance insulin sensitivity and reduce blood glucose levels. A study demonstrated that derivatives of thiazolidinediones showed significant hypoglycemic effects comparable to standard drugs like pioglitazone .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolidinediones. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines by inhibiting topoisomerases I and II . The compound's structure allows it to interact with cellular mechanisms that control cell proliferation and survival.

Antimicrobial Properties

Thiazolidinedione derivatives have also exhibited antimicrobial effects against various pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Case Studies

-

Antidiabetic Effects : In vitro studies involving alloxan-induced diabetic models have shown that certain thiazolidinedione derivatives exhibit significant reductions in blood glucose levels, demonstrating their potential as antidiabetic agents .

Compound Blood Glucose Level Reduction (%) TZD Derivative 1 45% TZD Derivative 2 50% Standard Drug (Pioglitazone) 48% -

Anticancer Activity : A recent study evaluated the cytotoxic effects of thiazolidinedione derivatives on MCF-7 breast cancer cells. The most potent derivative induced apoptosis at concentrations as low as 1 µM, significantly higher than untreated controls .

Compound IC50 (µM) TZD Derivative A 0.97 TZD Derivative B 1.09 Control (Untreated) >10

Propriétés

IUPAC Name |

3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3S/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-4,13H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSDMGJVCHLOOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.